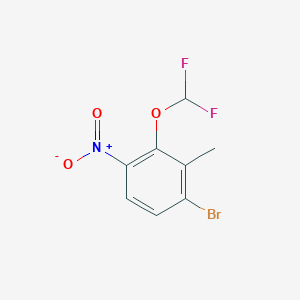

6-Bromo-2-difluoromethoxy-3-nitrotoluene

描述

6-Bromo-2-difluoromethoxy-3-nitrotoluene is a halogenated aromatic compound with a molecular formula of C₈H₈BrF₂NO₃ and a molecular weight of 284.06 g/mol. Structurally, it features a toluene backbone (methyl group at position 1) with three substituents: a difluoromethoxy group (-OCHF₂) at position 2, a nitro group (-NO₂) at position 3, and a bromo atom at position 5.

属性

IUPAC Name |

1-bromo-3-(difluoromethoxy)-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-5(9)2-3-6(12(13)14)7(4)15-8(10)11/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZLIJQDHZNXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC(F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-difluoromethoxy-3-nitrotoluene typically involves multiple steps:

Difluoromethoxylation: The substitution of a hydrogen atom with a difluoromethoxy group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or a bromine source in the presence of a catalyst. Difluoromethoxylation often involves the use of difluoromethyl ether and a base. Nitration typically requires a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process .

化学反应分析

Types of Reactions

6-Bromo-2-difluoromethoxy-3-nitrotoluene can undergo various chemical reactions, including:

Substitution Reactions: The bromine or nitro group can be substituted with other functional groups.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with different functional groups replacing the bromine or nitro group.

Reduction: 6-Bromo-2-difluoromethoxy-3-aminotoluene.

科学研究应用

Medicinal Chemistry

Antibacterial Agents:

One of the primary applications of 6-Bromo-2-difluoromethoxy-3-nitrotoluene is its role as a precursor in the synthesis of antibacterial agents. The compound can be transformed into various derivatives that exhibit potent antibacterial activity. For instance, it can be reduced to form 2-difluoromethoxy-3-bromoaniline, which is then subjected to further modifications to yield isoindolinyl-based antibacterial compounds .

Drug Development:

The compound's structural features make it a candidate for drug discovery, particularly in targeting bacterial infections. Its difluoromethoxy group enhances lipophilicity and bioavailability, which are critical factors for drug efficacy . Researchers are exploring its potential as a lead molecule in developing new antibiotics that can combat resistant strains of bacteria.

Synthetic Chemistry

Synthetic Intermediates:

this compound serves as an important intermediate in various synthetic routes. It can be synthesized from readily available starting materials like 2-bromophenol through nitration and subsequent difluoromethylation reactions . This versatility allows for the production of diverse chemical entities that can be utilized in further synthetic applications.

Reactions and Transformations:

The compound can undergo several chemical transformations, including reduction reactions using metal powders or hydrides, leading to the formation of amines that are valuable in organic synthesis . The ability to modify its functional groups expands its applicability in creating complex molecular architectures.

Material Science

Advanced Materials:

In material science, this compound can be used as a building block for creating polymers and other advanced materials. Its unique electronic properties may contribute to the development of new conductive materials or coatings with specific functionalities .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of a series of isoindolinyl derivatives from this compound, which were evaluated for antibacterial activity against common pathogens. The derivatives exhibited varying degrees of efficacy, highlighting the compound's potential as a scaffold for antibiotic development .

Case Study 2: Material Applications

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. These findings suggest its utility in developing high-performance materials suitable for industrial applications .

作用机制

The mechanism of action of 6-Bromo-2-difluoromethoxy-3-nitrotoluene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three structurally related derivatives (Table 1):

Detailed Analysis

3-Bromo-6-fluoro-2-nitrotoluene

- Substituent Differences : The absence of a difluoromethoxy group and the presence of a fluoro atom at position 6 (vs. bromo in the target compound) result in lower molecular weight (233.02 vs. 284.06 g/mol).

- Electronic Effects : The nitro group at position 2 (vs. position 3 in the target) creates distinct electronic environments, altering reactivity in electrophilic substitution reactions.

- Applications : Likely used in pharmaceutical intermediates, but the reduced halogen diversity may limit bioactivity compared to the target compound.

2-Bromo-6-fluorotoluene Simpler Structure: Lacking nitro and difluoromethoxy groups, this compound is less polar and more lipophilic (molecular weight: 189.03 g/mol). Reactivity: The absence of strong electron-withdrawing groups increases susceptibility to electrophilic substitution compared to the target compound.

2-(Difluoromethoxy)-6-fluorophenol Core Structure: Phenol backbone (vs. toluene) introduces a hydroxyl group, enhancing hydrogen-bonding capacity and aqueous solubility. Substituent Comparison: Shares the difluoromethoxy group at position 2 but lacks bromo and nitro substituents. The hydroxyl group may confer higher metabolic instability compared to the methyl group in the target compound. Applications: Potential use in materials science, whereas the target’s toluene core and halogenation favor pharmaceutical stability.

生物活性

Overview

6-Bromo-2-difluoromethoxy-3-nitrotoluene is an organic compound with the molecular formula and a molecular weight of 282.04 g/mol. This compound features a unique arrangement of functional groups, including a bromine atom, a difluoromethoxy group, and a nitro group attached to a toluene backbone. The specific positioning of these groups significantly influences its biological activity and reactivity.

The compound's lipophilicity enhances its interaction with lipid membranes, which is crucial for its biological activity. The nitro group may facilitate redox processes that impact cellular mechanisms, making it a candidate for various biological interactions and applications in medicinal chemistry.

Reaction Types

This compound can undergo several types of reactions:

- Substitution Reactions : The bromine or nitro group can be substituted with other functional groups.

- Reduction Reactions : The nitro group can be reduced to an amino group.

- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid.

These reactions suggest potential pathways for synthesizing derivatives that may exhibit different biological properties.

Case Studies and Research Findings

- Nitrotoluene Derivatives : Studies on related compounds indicate that nitrotoluene derivatives can undergo microbial degradation processes. For instance, Diaphorobacter sp. strain DS2 can convert 3-nitrotoluene into methylcatechols while releasing nitrite, showcasing the potential for biotransformation pathways involving nitroaromatic compounds .

- Pharmacological Potential : Compounds similar to this compound have been explored for antiviral properties. For example, certain 6-substituted pyrimidines demonstrated significant activity against viruses in vitro, suggesting that structural modifications can lead to enhanced biological efficacy .

- Environmental Impact : The environmental degradation of nitroaromatic compounds is critical due to their toxicity and persistence in ecosystems. Understanding the metabolic pathways of related compounds can provide insights into the biodegradation mechanisms applicable to this compound .

Data Table: Comparison of Biological Activities

常见问题

Basic: What synthetic strategies are recommended for preparing 6-bromo-2-difluoromethoxy-3-nitrotoluene?

Answer:

The synthesis typically involves sequential functionalization of the toluene backbone. A plausible route includes:

Difluoromethoxy introduction : Use nucleophilic aromatic substitution (SNAr) on a pre-brominated/nitrated intermediate, leveraging the electron-withdrawing effects of nitro or bromo groups to direct substitution. For example, substituting a hydroxyl group with difluoromethoxy via reaction with chlorodifluoromethane under basic conditions .

Nitration : Positional selectivity for nitro-group introduction can be guided by existing substituents. The nitro group is typically introduced after bromination to avoid steric hindrance, as bromine is a bulkier substituent .

Bromination : Electrophilic bromination (e.g., using Br₂/FeBr₃) at the 6-position is directed by the meta-directing nature of the nitro and ortho/para-directing effects of the difluoromethoxy group .

Key Validation : Monitor intermediate purity via HPLC (>95.0% purity thresholds, as seen in Kanto Reagents’ catalog entries) .

Basic: How should researchers characterize this compound’s structural and purity profile?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm difluoromethoxy substitution patterns (δ ~ -50 to -70 ppm for CF₂ groups) . ¹H/¹³C NMR resolves aromatic proton splitting due to nitro and bromo groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H⁺] for C₈H₅BrF₂NO₃, expected m/z ~304.94).

- Elemental Analysis : Verify Br, F, and N content within ±0.3% deviation .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>97.0% as per analytical standards in ).

Advanced: How can regioselectivity challenges be mitigated during functional group introduction?

Answer:

Regioselectivity conflicts arise from competing directing effects (e.g., nitro vs. difluoromethoxy groups). Strategies include:

- Protecting Groups : Temporarily protect the difluoromethoxy group (e.g., as a silyl ether) during nitration or bromination to isolate directing effects .

- Directed Metalation : Use lithiation or palladium-mediated cross-coupling (e.g., Suzuki-Miyaura with boronic acids, as in ) to bypass traditional electrophilic substitution limitations.

- Computational Modeling : DFT calculations predict substitution preferences (e.g., Fukui indices for electrophilic attack sites) .

Validation : Compare experimental yields with computational predictions to refine synthetic pathways .

Advanced: How to resolve contradictions in thermal stability data across studies?

Answer:

Discrepancies in reported melting points or decomposition temperatures may stem from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and analyze via differential scanning calorimetry (DSC) to detect polymorphic transitions .

- Impurity Effects : Trace impurities (e.g., residual solvents) can lower observed melting points. Cross-validate purity via GC-MS and elemental analysis .

- Methodology : Standardize heating rates (e.g., 10°C/min in DSC) to ensure reproducibility .

Case Example : Kanto Reagents’ catalog lists mp variations for similar compounds (e.g., 76–79°C for 2-bromo-5-nitrotoluene vs. 31–33°C for α-bromo-3,4-difluorotoluene), highlighting the need for rigorous reporting .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Store at 0–6°C in amber glass to prevent photodegradation (aligned with protocols for 3-bromo-2-nitrotoluene in ).

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact, as nitro groups are potential mutagens .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How to assess hydrolytic stability for long-term storage?

Answer:

- Accelerated Stability Testing : Expose the compound to controlled humidity (e.g., 75% RH at 40°C) and monitor degradation via LC-MS over 1–4 weeks.

- Kinetic Analysis : Plot degradation rates (pseudo-first-order kinetics) to extrapolate shelf-life under standard conditions .

- Stabilizers : Add desiccants (e.g., molecular sieves) to storage vials if hydrolysis is observed .

Advanced: What strategies optimize purification for high-purity (>99%) batches?

Answer:

- Chromatography : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC for polar impurities .

- Recrystallization : Screen solvents (e.g., ethanol/water mixtures) to maximize yield and purity. For example, Kanto Reagents’ 3-bromo-4-nitrotoluene is listed at >97.0% purity after recrystallization .

- Crystallographic Validation : Single-crystal X-ray diffraction resolves structural ambiguities and confirms regiochemistry .

Basic: What are the key applications in academic research for this compound?

Answer:

- Pharmaceutical Intermediates : Nitro and bromo groups enable further functionalization (e.g., reduction to amines, cross-coupling for biaryl motifs) .

- Material Science : Fluorinated aromatics are precursors for liquid crystals or OLED materials .

- Mechanistic Studies : Probe steric/electronic effects in aromatic substitution reactions .

Advanced: How to design experiments addressing contradictory catalytic outcomes in cross-coupling reactions?

Answer:

- DOE (Design of Experiments) : Vary catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3), solvents (THF vs. DMF), and bases (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .

- In Situ Monitoring : Use Raman spectroscopy to track reaction progress and intermediate formation.

- Controlled Replicates : Perform triplicate runs to distinguish systematic vs. random errors, as emphasized in longitudinal research methodologies .

Advanced: How to address discrepancies in spectroscopic data across research groups?

Answer:

- Standardized Referencing : Calibrate instruments with certified standards (e.g., deuterated solvents for NMR, NIST-traceable MS calibrants).

- Collaborative Validation : Share raw spectral data (e.g., via repositories like Zenodo) for peer verification.

- Error Analysis : Quantify signal-to-noise ratios and integration errors in NMR spectra to identify technical vs. sample-related issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。